1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone
Description
1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone is a boronate ester derivative featuring a pyridine core substituted at positions 2 and 6. The ethanone group (-COCH₃) at position 2 and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 6 make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a key methodology in pharmaceutical and materials science . Its structural uniqueness lies in the electronic effects imparted by the pyridine ring and the steric protection offered by the tetramethyl dioxaborolan group, which enhances stability during synthetic applications .
Properties
Molecular Formula |
C13H18BNO3 |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C13H18BNO3/c1-9(16)10-7-6-8-11(15-10)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3 |
InChI Key |
VIZYKRIDFSIOQW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation of Halogenated Pyridine Precursors
One of the most widely used methods for preparing this compound is the palladium-catalyzed Miyaura borylation of a halogenated pyridine ethanone derivative. The general procedure involves:
- Starting Material: 2-bromo- or 2-chloropyridine substituted with an ethanone group at the 6-position.
- Borylation Reagent: Bis(pinacolato)diboron (B2pin2), which provides the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.
- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.
- Base: Potassium acetate (KOAc) or potassium phosphate (K3PO4).
- Solvent: Polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF).
- Conditions: Heating typically at 80–100 °C under inert atmosphere (nitrogen or argon) for 12–24 hours.
$$
\text{2-halopyridine-6-ethanone} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone}
$$
This method affords the boronic ester in moderate to high yields (typically 60–85%) with good purity after purification by flash chromatography using silica gel and solvents such as ethyl acetate/hexane mixtures.
Lithiation Followed by Borylation
An alternative approach involves:
- Step 1: Directed ortho-lithiation of 2-acetylpyridine using strong bases such as n-butyllithium at low temperatures (−78 °C).
- Step 2: Quenching the lithiated intermediate with trialkyl borates or pinacolborane to install the boronic ester group.
- Step 3: Work-up and purification to isolate the target compound.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | 1–5 mol% loading |
| Base | Potassium acetate, potassium phosphate | 2–3 equivalents |
| Solvent | 1,4-Dioxane, DMF | Anhydrous, degassed |
| Temperature | 80–100 °C | Controlled heating for 12–24 hours |
| Atmosphere | Nitrogen or argon | To avoid oxidation |
| Purification | Flash chromatography | Silica gel, ethyl acetate/hexane mixtures |
Analytical Characterization Post-Synthesis
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the structure and purity, showing characteristic signals for the pyridine ring, methyl groups on the dioxaborolane, and the ethanone moiety.
- Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular weight consistent with C13H18BNO3 (approx. 247.10 g/mol).
- Melting Point: Usually appears as a white amorphous solid; melting point can vary due to purity and crystallinity.
- Chromatography: High-performance liquid chromatography (HPLC) or flash chromatography used for purification and purity assessment.
Research Outcomes and Applications
Studies show that this compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds in complex molecule synthesis. Its boronic ester functionality is stable yet reactive under catalytic conditions, making it suitable for pharmaceutical and material science applications.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Pd-Catalyzed Borylation | 2-Halopyridine-6-ethanone | Bis(pinacolato)diboron, Pd catalyst, KOAc | 80–100 °C, 12–24 h, inert atmosphere | 60–85 | Mild conditions, scalable | Requires Pd catalyst, inert atmosphere |
| Lithiation-Borylation | 2-Acetylpyridine | n-BuLi, trialkyl borate | −78 °C, inert atmosphere | 70–90 | High regioselectivity | Handling pyrophoric reagents, low temperature |
Chemical Reactions Analysis
1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone moiety can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include palladium catalysts, boronic acids, and various oxidizing and reducing agents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of substituted pyridine derivatives.
Scientific Research Applications
1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]ethanone involves:
Comparison with Similar Compounds
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone (CAS 741709-58-0)
1-[4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanone
- Molecular Formula : C₁₇H₂₆BN₃O₃
- Molecular Weight : 331.22 g/mol
- Synthesis : Prepared via nucleophilic substitution reactions, with yields up to 24% .
Dihydropyridine and Heterocyclic Derivatives
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridin-1(2H)-yl)ethanone (CAS 1227068-63-4)
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone (CAS 942070-32-8)
- Molecular Formula : C₁₂H₁₇BO₃S
- Molecular Weight : 252.14 g/mol
- Key Differences : Thiophene replaces pyridine, offering distinct electronic properties for optoelectronic materials.
- Hazards : Classified with warning codes H302 (harmful if swallowed) and H312 (harmful in contact with skin) .
Indazole and Benzoxazine Derivatives
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone
- Molecular Formula : C₁₅H₁₉BN₂O₄
- Molecular Weight : 310.14 g/mol
- Key Differences : Benzoxazine ring system, enhancing metabolic stability in drug candidates .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
